3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrocarbonylation Reactions
The hydrocarbonylation of prop-2-ene-1-ol catalyzed by specific rhodium complexes, including [Rh2(O2CMe)4]–PEt3, leads to the production of compounds like butane-1,4-diol and 2-methylpropan-1-ol. This research demonstrates the role of the catalyst in facilitating reactions that yield various organic compounds, though 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is not directly mentioned, it falls within the scope of such hydrocarbonylation processes (Simpson et al., 1996).
Synthesis of Complex Organic Molecules
Research on the synthesis of various organic molecules, such as 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane, involves complex reactions. These processes, including reductions and reactions with different chemicals, highlight the methods used to create complex molecules potentially related to this compound (Collins & Jacobs, 1986).
Photocyclization Studies
In studies of photocyclization of specific compounds, the behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione is examined. This research provides insights into how different substituents and groups influence the outcomes of photocyclization, which is a process relevant to the synthesis and behavior of similar compounds like this compound (Košmrlj & Šket, 2007).
Chemical Reactions and Structural Analysis
Research on the one-electron oxidation of similar compounds reveals insights into the reactions and structural effects that occur in organic chemistry. This research is significant in understanding the chemical behavior and potential applications of similar compounds to this compound (Bietti & Capone, 2008).
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJKCZDQUMIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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